molecular formula C19H16FNO B12994640 N-(4-Fluorobenzyl)-4-phenoxyaniline

N-(4-Fluorobenzyl)-4-phenoxyaniline

Cat. No.: B12994640
M. Wt: 293.3 g/mol
InChI Key: FFVWTQMURRVRSV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-phenoxyaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a phenoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-4-phenoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 4-phenoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-4-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluorobenzyl)-4-phenoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of new pharmaceuticals.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4-phenoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the phenoxy group contributes to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-4-aminobenzamide
  • N-(4-Fluorobenzyl)-4-methoxyaniline
  • N-(4-Fluorobenzyl)-4-chloroaniline

Comparison: N-(4-Fluorobenzyl)-4-phenoxyaniline is unique due to the presence of both the fluorobenzyl and phenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles. These differences make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenoxyaniline

InChI

InChI=1S/C19H16FNO/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-13,21H,14H2

InChI Key

FFVWTQMURRVRSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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